molecular formula C13H14N2O2 B15315685 5-(1,8-Naphthyridin-2-yl)pentanoicacid

5-(1,8-Naphthyridin-2-yl)pentanoicacid

Cat. No.: B15315685
M. Wt: 230.26 g/mol
InChI Key: GFQHPFMSQSNNRV-UHFFFAOYSA-N
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Description

5-(1,8-Naphthyridin-2-yl)pentanoic acid is a heterocyclic compound with a molecular formula of C13H14N2O2. It is characterized by the presence of a naphthyridine ring fused to a pentanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,8-Naphthyridin-2-yl)pentanoic acid typically involves the construction of the naphthyridine ring followed by the attachment of the pentanoic acid chain. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound under acidic conditions . Another approach is the hydroamination of terminal alkynes followed by Friedländer cyclization .

Industrial Production Methods

Industrial production methods for 5-(1,8-Naphthyridin-2-yl)pentanoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(1,8-Naphthyridin-2-yl)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine N-oxides, while reduction can produce dihydronaphthyridines .

Mechanism of Action

The mechanism of action of 5-(1,8-Naphthyridin-2-yl)pentanoic acid is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, naphthyridine derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication . This inhibition disrupts bacterial cell division and growth.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-(1,8-naphthyridin-2-yl)pentanoic acid

InChI

InChI=1S/C13H14N2O2/c16-12(17)6-2-1-5-11-8-7-10-4-3-9-14-13(10)15-11/h3-4,7-9H,1-2,5-6H2,(H,16,17)

InChI Key

GFQHPFMSQSNNRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2)CCCCC(=O)O

Origin of Product

United States

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